2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate
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Overview
Description
2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate is an organic compound that features a hydrazone linkage and a diphenylphosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate typically involves the reaction of 4-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with diphenylphosphinic chloride under suitable conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones with various functional groups.
Scientific Research Applications
2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of hydrazone derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the nitrophenyl group can undergo redox reactions, contributing to its bioactivity. The compound’s ability to interact with cellular components and disrupt normal cellular functions underlies its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound with similar hydrazone linkage, commonly used in analytical chemistry for the detection of carbonyl compounds.
4-{(E)-[2-(2-nitrophenyl)hydrazinylidene]methyl}benzonitrile: Another hydrazone derivative with a nitrophenyl group, used in various organic synthesis applications.
Uniqueness
2-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl diphenylphosphinate is unique due to the presence of the diphenylphosphinate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C25H20N3O4P |
---|---|
Molecular Weight |
457.4 g/mol |
IUPAC Name |
N-[(E)-(2-diphenylphosphoryloxyphenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C25H20N3O4P/c29-28(30)22-17-15-21(16-18-22)27-26-19-20-9-7-8-14-25(20)32-33(31,23-10-3-1-4-11-23)24-12-5-2-6-13-24/h1-19,27H/b26-19+ |
InChI Key |
NHGGHPXCPAMTJK-LGUFXXKBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=CC=C3/C=N/NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OC3=CC=CC=C3C=NNC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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